3-phenyl-2,3,4,9-tetrahydro-1H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

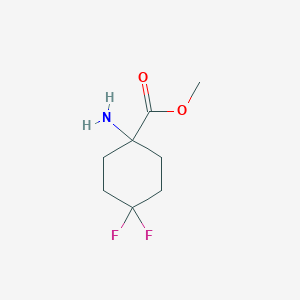

“3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C12H13N . It is also known by other names such as Carbazole, 1,2,3,4-tetrahydro-, 1,2,3,4-Tetrahydrocarbazole, 1H-Indole, 2,3- (1,4-butanediyl)-, 2,3-Tetramethylene-1H-indole, 2,3-Tetramethyleneindole, Carbazole, 5,6,7,8-tetrahydro-, 5,6,7,8-Tetrahydrocarbazole, and Tetrahydrocarbazole .

Synthesis Analysis

The synthesis of “3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” has been achieved through various methods. One such method involves the use of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid as a catalyst for the Fischer indole synthesis . This method is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties, and the ability to reuse the catalyst for multiple reactions .Molecular Structure Analysis

The molecular structure of “3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Physical And Chemical Properties Analysis

The molecular weight of “3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” is 171.2383 . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not explicitly mentioned in the available data .Applications De Recherche Scientifique

Optoelectronic Applications

Polycarbazole and its derivatives, including 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Photocopiers

The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .

Organic LEDs

PVK has been employed in white organic LEDs . The use of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole in this application could potentially enhance the performance of these devices.

Insulation Technologies

PVK, which contains carbazole units, has been used in insulation technologies . The unique properties of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole could potentially improve the effectiveness of these technologies.

Electrophotography

PVK has also been used in electrophotography . The use of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole in this field could potentially lead to advancements in the technology.

Dye-Sensitized Photovoltaic Cells

PVK has been combined with titanium dioxide (TiO2), which acts as a charge transporting material, in dye-sensitized photovoltaic cells . The use of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole in these cells could potentially enhance their performance.

Green Synthesis

1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid has been used as a catalyst for the synthesis of tetrahydrocarbazoles, including 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole . This method is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties, and the ability to be reused for five consecutive reactions without significant loss of catalytic efficiency .

Antibacterial, Antibiotic, and Antifungal Agents

Carbazomycin skeletons, which include 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, have been investigated as antibacterial, antibiotic, and antifungal agents . The unique properties of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole could potentially enhance the effectiveness of these agents.

Mécanisme D'action

Target of Action

It’s known that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Some studies suggest that these compounds may target enzymes such as Aromatase and Steroid Sulfatase .

Mode of Action

The tetrahydrocarbazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of steroid sulfatase enzyme may result in reduced levels of endogenous estrogens and, consequently, in a reduced proliferation rate of estrogen-dependent tumors .

Biochemical Pathways

It’s known that tetrahydrocarbazole derivatives can influence various biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The compound’s molecular weight is 1712383 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that these compounds can have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVQQBDPWCLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)